4-Phenyl-3-(1H-1,2,4-triazol-5-yl)thiophen-2-amine
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Overview
Description
4-Phenyl-3-(1H-1,2,4-triazol-5-yl)thiophen-2-amine is a heterocyclic compound that features a thiophene ring substituted with a phenyl group and a triazole ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its structural similarity to other pharmacologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Phenyl-3-(1H-1,2,4-triazol-5-yl)thiophen-2-amine typically involves the reaction of 2-aminothiophene derivatives with phenyl-substituted triazoles. One common method includes the formation of carbinolamine by the addition of an amine to a carbonyl group, followed by the elimination of water and intramolecular cyclization . The reaction is often carried out in methanol and can be catalyzed by acids to increase the reactivity of the reactants .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimizing the reaction conditions to maximize yield and purity, possibly using continuous flow reactors and automated synthesis techniques to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-Phenyl-3-(1H-1,2,4-triazol-5-yl)thiophen-2-amine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: This reaction can replace one functional group with another, allowing for the creation of a wide variety of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . Reaction conditions typically involve controlled temperatures and the use of solvents like methanol or dichloromethane to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new aromatic or aliphatic groups to the thiophene ring .
Scientific Research Applications
4-Phenyl-3-(1H-1,2,4-triazol-5-yl)thiophen-2-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-Phenyl-3-(1H-1,2,4-triazol-5-yl)thiophen-2-amine involves its interaction with various molecular targets. The nitrogen atoms in the triazole ring can bind to metal ions in enzymes, inhibiting their activity . Additionally, the phenyl and thiophene rings can interact with hydrophobic pockets in proteins, enhancing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole derivatives: These compounds share the triazole ring and exhibit similar biological activities.
Thiophene derivatives: Compounds with a thiophene ring often have similar electronic properties and can be used in similar applications.
Uniqueness
4-Phenyl-3-(1H-1,2,4-triazol-5-yl)thiophen-2-amine is unique due to the combination of the triazole and thiophene rings, which confer a distinct set of chemical and biological properties.
Properties
CAS No. |
113246-90-5 |
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Molecular Formula |
C12H10N4S |
Molecular Weight |
242.30 g/mol |
IUPAC Name |
4-phenyl-3-(1H-1,2,4-triazol-5-yl)thiophen-2-amine |
InChI |
InChI=1S/C12H10N4S/c13-11-10(12-14-7-15-16-12)9(6-17-11)8-4-2-1-3-5-8/h1-7H,13H2,(H,14,15,16) |
InChI Key |
BAXMTRXAWBWIJG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC(=C2C3=NC=NN3)N |
Origin of Product |
United States |
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